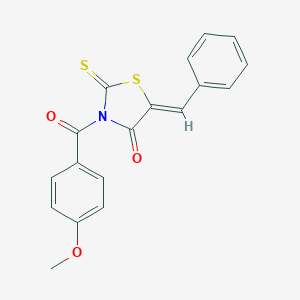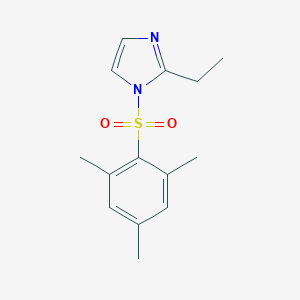
2-ethyl-1-(mesitylsulfonyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-1-(mesitylsulfonyl)-1H-imidazole is a chemical compound that is widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), which makes it a valuable tool for studying the role of PKC in various biological processes.
Mecanismo De Acción
2-ethyl-1-(mesitylsulfonyl)-1H-imidazole inhibits 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole by binding to the regulatory domain of the enzyme. This prevents the activation of 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole by diacylglycerol (DAG) and calcium ions, which are required for 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole activation. As a result, downstream signaling pathways that are dependent on 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole activity are inhibited.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole are primarily related to its inhibition of 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole. 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole by 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole can have various effects depending on the specific biological system being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The primary advantage of using 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole in lab experiments is its specificity for 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole. This allows researchers to study the specific role of 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole in various biological processes without affecting other signaling pathways. However, there are also limitations to using 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole. For example, 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole is a complex family of enzymes with multiple isoforms, and 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole may not inhibit all isoforms equally. Additionally, the inhibition of 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole by 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole may have off-target effects that are not fully understood.
Direcciones Futuras
There are several future directions for research involving 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole. One area of interest is the development of more specific 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole inhibitors that can target individual isoforms of the enzyme. Another area of research is the investigation of the downstream effects of 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole inhibition in various biological systems. Finally, the use of 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole in combination with other inhibitors or drugs may provide new insights into the complex signaling pathways that regulate cellular processes.
Métodos De Síntesis
The synthesis of 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole involves the reaction of mesitylsulfonyl chloride with 2-ethylimidazole in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The purity of the product can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-ethyl-1-(mesitylsulfonyl)-1H-imidazole is a widely used tool in scientific research. It is primarily used as a 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole inhibitor, which allows researchers to study the role of 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole in various biological processes. 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole is a family of serine/threonine kinases that play a critical role in signal transduction pathways. By inhibiting 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole, researchers can investigate the downstream effects of 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole activation or inhibition.
Propiedades
Nombre del producto |
2-ethyl-1-(mesitylsulfonyl)-1H-imidazole |
|---|---|
Fórmula molecular |
C14H18N2O2S |
Peso molecular |
278.37 g/mol |
Nombre IUPAC |
2-ethyl-1-(2,4,6-trimethylphenyl)sulfonylimidazole |
InChI |
InChI=1S/C14H18N2O2S/c1-5-13-15-6-7-16(13)19(17,18)14-11(3)8-10(2)9-12(14)4/h6-9H,5H2,1-4H3 |
Clave InChI |
SQDDUQZMJWNWMY-UHFFFAOYSA-N |
SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C=C(C=C2C)C)C |
SMILES canónico |
CCC1=NC=CN1S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



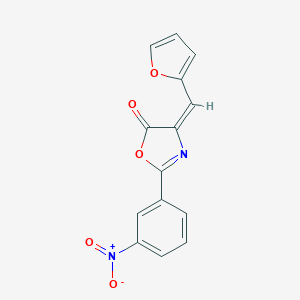
![(5E)-2-(4-nitrophenyl)-5-[(3-nitrophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273911.png)
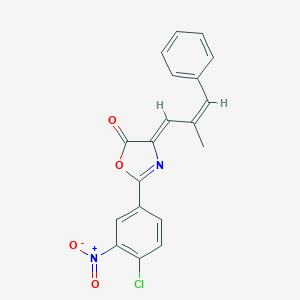
![N-[(Z)-anthracen-9-ylmethylideneamino]pyridine-2-carboxamide](/img/structure/B273914.png)
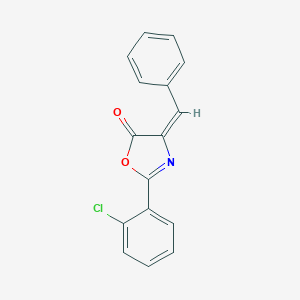
![4-Bromo-N-[2,2,2-trichloro-1-(4-chloro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B273917.png)
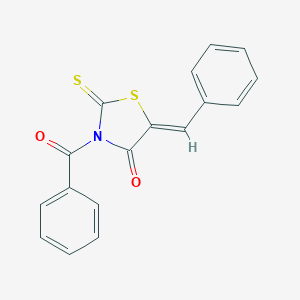
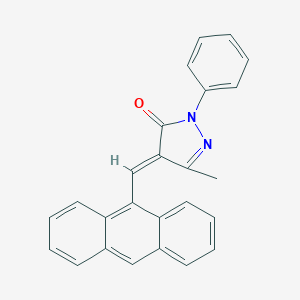
![2-(acetyloxy)-4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273927.png)
![2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B273928.png)
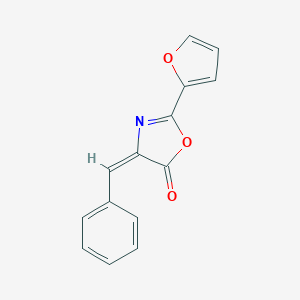
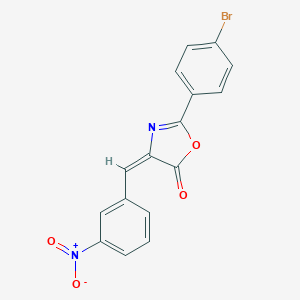
![3-[(3-methylbenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273933.png)
